molecular formula C9H9N3O B124586 N'-Hydroxy-1H-indole-3-carboximidamide CAS No. 95649-37-9

N'-Hydroxy-1H-indole-3-carboximidamide

Cat. No.: B124586
CAS No.: 95649-37-9
M. Wt: 175.19 g/mol
InChI Key: GLODAUYNZPGORS-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    N’-Hydroxy-1H-indole-3-carboximidamide is a derivative of indole, a heterocyclic compound that forms the core structure of many bioactive compounds Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

    Mode of Action

    Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including N’-Hydroxy-1H-indole-3-carboximidamide, may interact with their targets to modulate these biological processes.

    Biochemical Pathways

    Given the broad spectrum of biological activities associated with indole derivatives , it is likely that N’-Hydroxy-1H-indole-3-carboximidamide may affect multiple biochemical pathways.

    Pharmacokinetics

    The molecular weight of n’-hydroxy-1h-indole-3-carboximidamide is 17519 , which may influence its pharmacokinetic properties.

    Result of Action

    Given the broad spectrum of biological activities associated with indole derivatives , it is likely that N’-Hydroxy-1H-indole-3-carboximidamide may have diverse molecular and cellular effects.

    Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the conversion of indole-3-carboxaldehyde to indole-3-amidoxime using hydroxylamine as the reagent.

      Reaction Conditions: The reaction typically occurs under mild conditions, often in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Indole-3-amidoxime serves as a building block for designing novel compounds with potential pharmacological activities.

      Biology: Researchers investigate its impact on cellular processes and potential bioactivity.

      Medicine: Although not directly used as a drug, it contributes to drug discovery and optimization.

      Industry: Its applications extend to the synthesis of pharmaceuticals and related compounds.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    N'-hydroxy-1H-indole-3-carboximidamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GLODAUYNZPGORS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CN2)C(=NO)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    175.19 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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